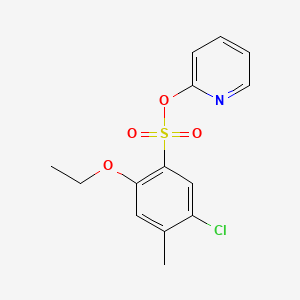
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, a chloro group, an ethoxy group, and a methyl group attached to a benzenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves the reaction of 2-chloromethyl-3,5-dimethyl-4-ethoxy-pyridine with a sulfonating agent. One common method is to treat the pyridine derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are used.
Major Products
Substitution: Formation of new sulfonate derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Materials Science: Utilized in the preparation of functional materials, such as polymers and coatings, due to its sulfonate group which imparts unique properties.
Mecanismo De Acción
The mechanism of action of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in biological molecules, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-ethoxy-pyridine: A precursor in the synthesis of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate.
4-Methylbenzenesulfonate Derivatives: Compounds with similar sulfonate groups but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the combination of its pyridine ring, chloro group, ethoxy group, and sulfonate moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14ClNO4S |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
pyridin-2-yl 5-chloro-2-ethoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14ClNO4S/c1-3-19-12-8-10(2)11(15)9-13(12)21(17,18)20-14-6-4-5-7-16-14/h4-9H,3H2,1-2H3 |
Clave InChI |
BGKPRECHMKJOJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


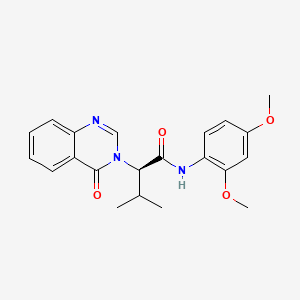
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
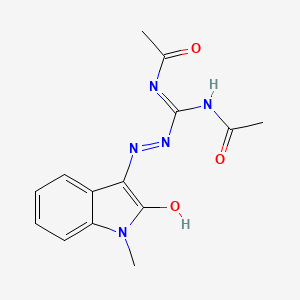
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
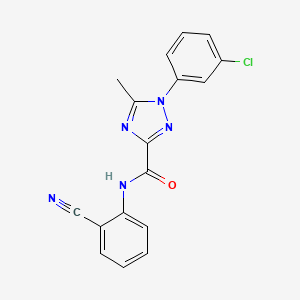
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)

![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
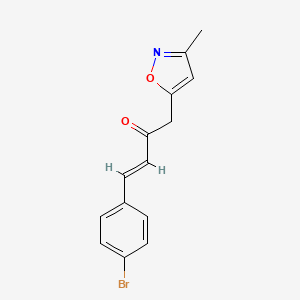
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
![4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13369597.png)
![Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13369599.png)
![5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13369605.png)
